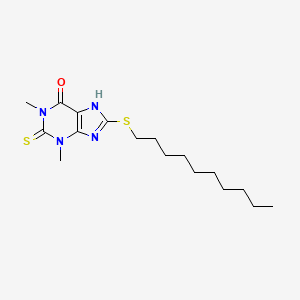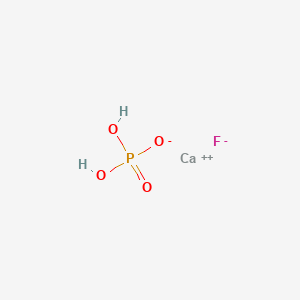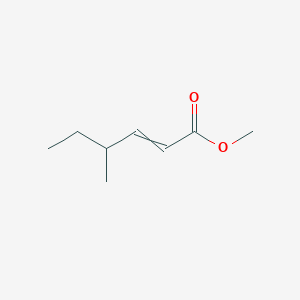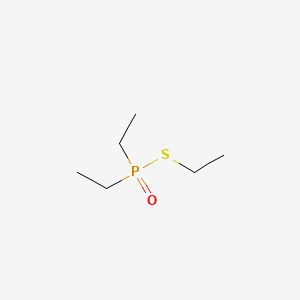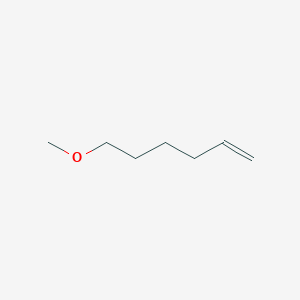
Isoquinolinium, 3,4-dihydro-6,7-dimethoxy-2-(phenylmethyl)-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinolinium, 3,4-dihydro-6,7-dimethoxy-2-(phenylmethyl)-, bromide is a chemical compound with the molecular formula C18H20BrNO2. It is a member of the isoquinolinium family, which is known for its diverse biological and chemical properties. This compound is characterized by its unique structure, which includes a bromide ion and a phenylmethyl group attached to the isoquinolinium core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 3,4-dihydro-6,7-dimethoxy-2-(phenylmethyl)-, bromide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dihydro-6,7-dimethoxyisoquinoline.
Benzylation: The next step involves the benzylation of the isoquinoline derivative using benzyl bromide under basic conditions.
Quaternization: The final step is the quaternization of the nitrogen atom in the isoquinoline ring with a bromide ion to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinolinium, 3,4-dihydro-6,7-dimethoxy-2-(phenylmethyl)-, bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoquinolinium compounds.
Wissenschaftliche Forschungsanwendungen
Isoquinolinium, 3,4-dihydro-6,7-dimethoxy-2-(phenylmethyl)-, bromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex isoquinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Isoquinolinium, 3,4-dihydro-6,7-dimethoxy-2-(phenylmethyl)-, bromide involves its interaction with various molecular targets. The bromide ion plays a crucial role in its reactivity, and the phenylmethyl group enhances its binding affinity to specific receptors or enzymes. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with nucleic acids and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dihydro-6,7-dimethoxy-2-methylisoquinolinium
- 6,7-Dimethoxy-3,4-dihydroisoquinoline
Uniqueness
Isoquinolinium, 3,4-dihydro-6,7-dimethoxy-2-(phenylmethyl)-, bromide is unique due to the presence of the phenylmethyl group and the bromide ion, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
5096-82-2 |
|---|---|
Molekularformel |
C18H20BrNO2 |
Molekulargewicht |
362.3 g/mol |
IUPAC-Name |
2-benzyl-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C18H20NO2.BrH/c1-20-17-10-15-8-9-19(12-14-6-4-3-5-7-14)13-16(15)11-18(17)21-2;/h3-7,10-11,13H,8-9,12H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FFPQJPZLRDFYPA-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C(C=C2C=[N+](CCC2=C1)CC3=CC=CC=C3)OC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



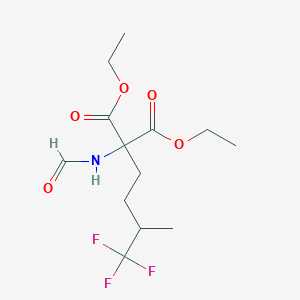
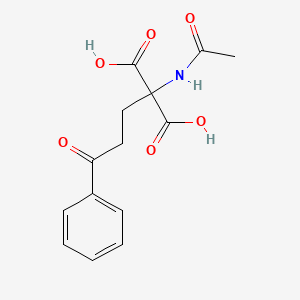
![4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine](/img/structure/B14738071.png)
![1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one](/img/structure/B14738078.png)
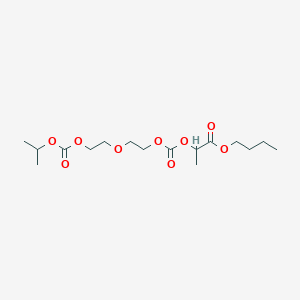
![Methyl 2-[(e)-(2-amino-1-cyano-2-oxoethyl)diazenyl]benzoate](/img/structure/B14738087.png)
![Ethyl 4-(2-chlorophenyl)-2-methyl-1-{2-[(3-methylbutan-2-yl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14738092.png)
